1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
This compound (CAS: 933205-86-8, MW: 386.37 g/mol) is a 1,2-dihydropyridine-3-carboxamide derivative featuring a 4-methylbenzyl group at the 1-position and a 2-(trifluoromethyl)phenylamide moiety at the 3-position.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-8-10-15(11-9-14)13-26-12-4-5-16(20(26)28)19(27)25-18-7-3-2-6-17(18)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZSTFBHHUSZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dihydropyridine core is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Potential
Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers, which are crucial in managing hypertension and other cardiovascular conditions. The specific compound under discussion has shown promise in:
- Calcium Channel Blocking Activity : Similar compounds have demonstrated efficacy in modulating calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure .
- Antitubercular Activity : Research indicates that structural modifications in dihydropyridines can enhance their activity against Mycobacterium tuberculosis. Compounds with similar structures have been tested for their antitubercular properties, showing significant antimicrobial effects .
Synthesis and Structure-Activity Relationship
The synthesis of 1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions, including coupling reactions and functional group transformations. Understanding the structure-activity relationship (SAR) is vital for optimizing its pharmacological profile:
- SAR Studies : Variations in substituents on the aromatic rings have been correlated with changes in biological activity, highlighting the importance of specific functional groups in enhancing efficacy against targeted diseases .
Potential Mechanisms of Action
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in calcium signaling pathways. This interaction can lead to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes that play a role in metabolic pathways, thus providing a basis for further exploration of this compound's potential as an enzyme inhibitor .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methylphenyl group can participate in π-π stacking interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their substituent variations:
Crystallographic and Conformational Differences
- The target compound’s planar conformation (due to π-conjugation across the amide bridge) is shared with , which has a dihedral angle of 8.38° between aromatic rings. This planar structure may facilitate stacking interactions in biological systems .
- Analogs like with para-substituted trifluoromethyl groups may exhibit different hydrogen-bonding patterns or dimerization tendencies compared to the ortho-substituted target compound.
Biological Activity
1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, mechanism of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.36 g/mol. The compound features a dihydropyridine core, which is known for its ability to interact with various biological targets.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The dihydropyridine moiety is often associated with the inhibition of free radicals, which can lead to cellular damage. Preliminary studies suggest that this compound may also possess similar antioxidant effects, potentially reducing oxidative stress in cells .
Anticancer Potential
The compound's ability to modulate various signaling pathways suggests potential anticancer activity. Dihydropyridine derivatives have been reported to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines . The trifluoromethyl group may enhance lipophilicity and bioavailability, making it an attractive candidate for further development as an anticancer agent.
Antimicrobial Activity
Preliminary data indicate that related compounds exhibit antimicrobial properties against various pathogens. The presence of the trifluoromethyl group may contribute to enhanced antimicrobial activity by increasing membrane permeability or altering metabolic pathways in bacteria .
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Cellular Signaling Pathways : It could modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Case Studies
- Neuroprotective Studies : A study evaluating the neuroprotective effects of dihydropyridine derivatives found that they significantly reduced neuronal death induced by oxidative stress in vitro . This suggests potential applications in treating neurodegenerative diseases.
- Anticancer Activity : In vitro assays demonstrated that related compounds inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest and apoptosis . This provides a rationale for exploring the anticancer potential of the target compound.
Data Table
Q & A
Q. What are the recommended synthetic routes for synthesizing 1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide?
The compound can be synthesized via multi-step protocols involving:
- Amide coupling : Reacting substituted pyridine-3-carboxylic acid derivatives with aniline intermediates under coupling agents like EDCI/HOBt. For example, describes a similar synthesis using 2-chloronicotinic acid and substituted anilines in pyridine with p-toluenesulfonic acid catalysis, yielding analogous dihydropyridinone carboxamides .
- Purification : Crystallization from methanol or ethanol is effective for isolating tautomerically stable forms, as demonstrated in crystal structure studies .
Q. How can researchers confirm the tautomeric form (lactam vs. hydroxy-pyridine) in structural studies?
- X-ray crystallography is the gold standard for resolving tautomerism. For instance, confirmed the keto-amine (lactam) tautomer of a related compound via crystallographic analysis, showing a planar conformation with intra-/intermolecular N–H⋯O hydrogen bonds .
- NMR spectroscopy : Compare chemical shifts of NH protons (δ ~10–12 ppm for lactams) and carbonyl carbons (δ ~165–170 ppm).
Advanced Research Questions
Q. How can synthetic yields be optimized for analogues with bulky substituents (e.g., trifluoromethyl groups)?
- Reaction solvent selection : Polar aprotic solvents (e.g., DMF or pyridine) improve solubility of bulky intermediates, as seen in ’s synthesis of bromo/methyl-substituted derivatives .
- Catalytic systems : Acid catalysts like p-toluenesulfonic acid (used in ) enhance reaction rates for sterically hindered substrates .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction efficiency and decomposition risks.
Q. What methodologies address contradictions in bioactivity data (e.g., COX-2 inhibition vs. off-target effects)?
- Multi-target assays : Use orthogonal assays (e.g., enzymatic inhibition, cell-based COX-2/PGE2 quantification) to validate selectivity. employed in vitro COX-2 inhibition screening alongside molecular docking to resolve selectivity issues in structurally related compounds .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out false positives due to rapid degradation.
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Docking studies : Map interactions between the carboxamide group and target active sites (e.g., COX-2’s hydrophobic pocket, as in ) .
- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–4) and polar surface area (<140 Ų) for blood-brain barrier permeability or oral bioavailability.
Methodological Challenges
Q. What experimental strategies resolve discrepancies in crystallographic vs. spectroscopic data?
- Multi-technique validation : Combine X-ray crystallography (for absolute configuration) with solid-state NMR to confirm tautomeric forms. resolved a similar discrepancy by confirming the lactam tautomer via crystallography, overriding initial NMR assumptions .
- Dynamic HPLC : Use chiral columns to separate tautomers if equilibrium exists in solution.
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Strict quality control : Characterize each batch via HPLC (purity >95%) and LC-MS to confirm molecular weight.
- Standardized protocols : Follow ’s approach for inhibitor testing, including control compounds (e.g., celecoxib for COX-2 assays) and triplicate measurements .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Mechanistic profiling : Perform transcriptomic analysis (e.g., RNA-seq) to identify cell-line-specific pathways affected by the compound.
- Dose-response curves : Compare IC50 values across lines; variability >10-fold suggests context-dependent mechanisms.
Q. What analytical techniques validate the stability of the dihydropyridinone ring under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, followed by LC-MS to detect ring-opening products.
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and monitor degradation via UPLC.
Structural and Functional Insights
Q. How does the trifluoromethyl group influence binding affinity in target proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
